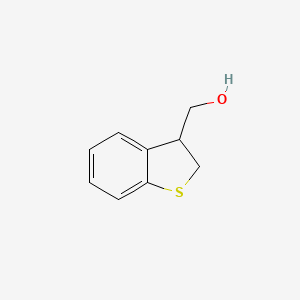

(2,3-Dihydro-1-benzothiophen-3-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydro-1-benzothiophen-3-ylmethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10OS/c10-5-7-6-11-9-4-2-1-3-8(7)9/h1-4,7,10H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFQJRLBCTTZPGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2S1)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2,3 Dihydro 1 Benzothiophen 3 Yl Methanol and Its Analogs

Stereoselective Synthesis of (2,3-Dihydro-1-benzothiophen-3-yl)methanol and Enantiomeric Control

Achieving control over the stereochemistry at the C3 position, and potentially the C2 position, is crucial for accessing enantiomerically pure forms of this compound and its analogs. This is typically accomplished through asymmetric catalysis or the use of chiral auxiliaries.

The synthesis of chiral 2,3-dihydro-1-benzothiophenes can be approached by establishing the desired stereocenter(s) during the formation of the heterocyclic ring.

Chiral Auxiliaries: A foundational strategy in asymmetric synthesis involves the temporary incorporation of a chiral auxiliary into the substrate. wikipedia.orgscielo.org.mx This auxiliary directs a subsequent chemical transformation in a diastereoselective manner. After the desired stereocenter is set, the auxiliary is cleaved to yield the enantiomerically enriched product. scielo.org.mx For the synthesis of the target scaffold, a chiral auxiliary could be attached to a precursor, for instance, to an acrylic acid derivative that undergoes cyclization. Sulfur-based chiral auxiliaries, such as 1,3-thiazolidine-2-thiones, have proven effective in various asymmetric reactions, including aldol (B89426) and Michael additions, and represent a viable option for this approach. scielo.org.mxresearchgate.net

Catalytic Asymmetric Approaches: Transition metal-catalyzed asymmetric hydrogenation of prochiral benzothiophenes or their oxidized analogs is a highly effective and atom-economical method for generating chiral 2,3-dihydro-1-benzothiophenes. A notable example is the rhodium-catalyzed asymmetric hydrogenation of substituted benzo[b]thiophene 1,1-dioxides. nih.govnih.gov Using a chiral ferrocenyl phosphine (B1218219) ligand, this method affords a variety of chiral 2,3-dihydrobenzo[b]thiophene (B1596441) 1,1-dioxides with high yields and outstanding enantioselectivities. nih.govnih.govsemanticscholar.org The reaction proceeds smoothly even with sterically hindered substrates. semanticscholar.orgresearchgate.net The subsequent reduction of the sulfone and the precursor to the methanol (B129727) group would yield the final chiral product. Another approach involves the asymmetric hydrogenation of substituted thiophenes and benzothiophenes using ruthenium-N-heterocyclic carbene catalysts, providing an efficient route to enantiomerically pure 2,3-dihydrobenzothiophenes. acs.org

Below is a table summarizing the results for the Rh-catalyzed asymmetric hydrogenation of various benzo[b]thiophene 1,1-dioxides.

| Entry | Substrate (R group) | Catalyst System | Yield (%) | ee (%) |

| 1 | Phenyl | [Rh(cod)2]BF4 / (S)-ZhaoPhos | >99 | >99 |

| 2 | 4-Methylphenyl | [Rh(cod)2]BF4 / (S)-ZhaoPhos | 99 | 99 |

| 3 | 2-Methylphenyl | [Rh(cod)2]BF4 / (S)-ZhaoPhos | 98 | 98 |

| 4 | 2-Naphthyl | [Rh(cod)2]BF4 / (S)-ZhaoPhos | 98 | 95 |

| 5 | n-Butyl | [Rh(cod)2]BF4 / (S)-ZhaoPhos | 99 | 92 |

Data sourced from multiple studies on Rh-catalyzed hydrogenation. semanticscholar.orgresearchgate.net

When the target molecule contains more than one stereocenter, controlling the relative stereochemistry (diastereoselectivity) is paramount. For analogs of this compound substituted at the C2 position, diastereoselective routes are essential.

The Rh-catalyzed asymmetric hydrogenation of 2,3-disubstituted benzo[b]thiophene 1,1-dioxides has been shown to proceed with high diastereoselectivity. For example, the hydrogenation of 3-fluoro-2-phenylbenzo[b]thiophene 1,1-dioxide yielded the corresponding 2,3-dihydro product with a diastereomeric ratio greater than 25:1 and excellent enantioselectivity (98% ee). nih.govresearchgate.net This demonstrates that the catalyst system can effectively control the facial selectivity of hydrogen addition to generate a specific diastereomer.

Another powerful strategy is the copper-catalyzed cycloaddition of diaryl disulfides to heterobicyclic alkenes. This reaction forms both a C-S and a C-C bond in a single step to construct the 2,3-dihydrobenzo[b]thiophene core, exhibiting excellent diastereoselectivity to give the corresponding exo adducts. nih.govresearchgate.net By choosing an appropriately substituted alkene precursor that contains a protected methanol group, this method could be adapted to synthesize the desired functionalized scaffold with high diastereomeric purity.

Transition Metal-Catalyzed Approaches to the 2,3-Dihydro-1-benzothiophene Core

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, and the 2,3-dihydro-1-benzothiophene core is no exception. Palladium, copper, and rhodium are particularly effective in promoting the necessary bond formations.

Palladium catalysts are exceptionally versatile for constructing benzothiophene (B83047) frameworks through various cyclization and coupling strategies.

Annulation Reactions: A flexible and convergent synthesis of 2,3-disubstituted benzo[b]thiophenes involves a 5-endo-dig iodocyclization of benzyl (B1604629) o-ethynylphenyl sulfides, which are prepared via palladium-mediated coupling reactions. acs.org The resulting 3-iodobenzo[b]thiophenes can be further functionalized. Subsequent reduction would yield the 2,3-dihydro core. Another direct approach involves the palladium-catalyzed conversion of thioenols into benzothiophenes. rsc.org

C-H Activation: Direct C-H activation is a powerful, step-economical strategy. Palladium(II) catalysts can promote the synthesis of dibenzothiophenes via the cleavage and coupling of C-H and C-S bonds, demonstrating the feasibility of intramolecular C-H functionalization directed by the sulfur atom. nih.govrsc.org More relevant to the target scaffold, palladium(II) has been used for the C2-selective direct arylation of benzo[b]thiophene 1,1-dioxides with arylboronic acids via an oxidative C-H bond activation mechanism. acs.org Adapting such a C-H activation strategy for intramolecular cyclization of an appropriate substrate provides a modern route to the dihydrobenzothiophene ring system.

| Catalyst | Reaction Type | Starting Materials | Product Type |

| Pd(OAc)2 | C-H/C-S Coupling | Biphenyl Sulfide (B99878) | Dibenzothiophene |

| Pd(OAc)2 | C-H Oxidative Coupling | Benzo[b]thiophene 1,1-dioxide, Arylboronic acid | C2-Arylated Benzo[b]thiophene 1,1-dioxide |

| Pd(0) | Sequential Coupling/Iodocyclization | o-Bromoiodobenzene, Benzylmercaptan, Zinc acetylide | 3-Iodobenzo[b]thiophene |

Copper and rhodium catalysts offer alternative and often complementary pathways for the synthesis of the dihydrobenzothiophene core.

Copper-Promoted Reactions: Copper catalysis is effective for promoting C-S bond formation. A novel copper-catalyzed cycloaddition has been developed where diaryl disulfides react with heterobicyclic alkenes to form the C-S and C-C bonds of the 2,3-dihydrobenzo[b]thiophene ring system simultaneously. nih.gov Furthermore, copper can catalyze domino reactions, such as the radical cyclization of 2-iodophenyl ketones using xanthate as a sulfur source, to produce multi-substituted benzothiophenes. rsc.org

Rhodium-Promoted Reactions: As discussed in section 2.1.1, rhodium is highly effective for the asymmetric hydrogenation of benzothiophene 1,1-dioxides to form the chiral 2,3-dihydro core. nih.govnih.gov Beyond hydrogenation, rhodium(III) catalysts are renowned for their ability to mediate redox-neutral C-H activation and cascade cyclization reactions. nih.gov While many examples focus on oxygen-containing heterocycles, the principles are translatable to sulfur-based systems. Rhodium catalysts can also promote the cyclization of (ortho-alkynyl)phenyl sulfides with isocyanates to form benzo[b]thiophene-3-carboxamides, which are closely related to the target structure. researchgate.net

The application of green chemistry principles aims to reduce the environmental impact of chemical synthesis by minimizing waste, avoiding hazardous substances, and improving energy efficiency. uniroma1.itnih.gov

The transition metal-catalyzed methods described above are inherently "greener" than classical stoichiometric reactions because the use of catalysts reduces waste. mdpi.com However, further improvements can be made. These include:

Atom Economy: Designing synthetic routes, such as annulation and cycloaddition reactions, that incorporate a maximum number of atoms from the starting materials into the final product.

Use of Safer Solvents: Replacing hazardous solvents like benzene (B151609) with safer alternatives such as toluene (B28343) or exploring the use of biodegradable solvents. nih.gov Solvent-free reaction conditions, where possible, represent an ideal green approach. mdpi.com

Energy Efficiency: Employing reaction conditions at ambient temperature and pressure to reduce energy consumption. Microwave-assisted synthesis can sometimes reduce reaction times and energy input. nih.gov

Catalyst Recyclability: Developing heterogeneous catalysts or methods for recovering and reusing homogeneous catalysts to reduce metal waste. mdpi.com

A particularly innovative green approach is the use of electrochemistry. An electrochemical method for synthesizing benzothiophene-1,1-dioxides from sulfonhydrazides and internal alkynes has been developed. nih.gov This protocol proceeds at room temperature and avoids the need for transition metal catalysts or stoichiometric chemical oxidants, aligning perfectly with green chemistry principles. nih.gov Such strategies could be adapted for the synthesis of precursors to this compound.

Novel Reaction Pathways and Domino Sequences for 2,3-Dihydro-1-benzothiophen-3-yl)methanol Synthesis

Modern organic synthesis increasingly relies on the development of elegant and atom-economical reaction sequences. Domino reactions, in which multiple bond-forming events occur in a single pot without the isolation of intermediates, represent a particularly powerful approach for the construction of complex molecular architectures from simple precursors.

Intramolecular cyclization is a cornerstone of heterocyclic synthesis. For the construction of the this compound framework, several strategies involving the intramolecular ring closure of a suitably functionalized precursor can be envisaged.

One plausible approach involves the intramolecular cyclization of an epoxide. For instance, an arylthiomethyl-substituted epoxide could undergo a ring-opening cyclization. Mechanistically, this could proceed via an acid-catalyzed activation of the epoxide ring, followed by the nucleophilic attack of the sulfur atom. The regioselectivity of this cyclization would be crucial in determining the final product, with the formation of the five-membered dihydrothiophene ring being the desired outcome. Studies on analogous systems, such as indolyl-N-tethered epoxides, have demonstrated the feasibility of such intramolecular Friedel–Crafts-type epoxide-arene cyclizations, which proceed with high regiocontrol. tezu.ernet.in The stereochemistry of the final hydroxymethyl group would be dictated by the stereochemistry of the starting epoxide.

Another potential intramolecular cyclization strategy could involve a radical-mediated process. While not directly yielding the hydroxymethyl group, radical cyclizations have been successfully employed to construct the 2,3-disubstituted benzo[b]thiophene core. This suggests that a precursor bearing a radical precursor and a tethered hydroxymethyl equivalent could be a viable substrate for such a transformation.

Domino reactions that incorporate an intramolecular cyclization step are particularly attractive. For example, a domino protocol for the synthesis of 3-amino-2-formyl-functionalized benzothiophenes has been reported, showcasing the power of sequential reactions in building complex benzothiophene systems. nih.gov A hypothetical domino sequence for this compound could commence with the reaction of a thiophenol derivative with an electrophile containing a masked hydroxyl group and a latent leaving group, which could then undergo an intramolecular cyclization to furnish the desired product.

The Mannich reaction is a versatile carbon-carbon bond-forming reaction that has found widespread application in the synthesis of a vast array of bioactive molecules and heterocycles. ias.ac.inoarjbp.comnih.govresearchgate.net While the direct application of phenolic Mannich bases to the synthesis of 2,3-dihydro-1-benzothiophenes is not extensively documented, the underlying principles suggest its potential. In a hypothetical scenario, a thiophenolic Mannich base could serve as a precursor. Upon formation of an iminium ion intermediate, an intramolecular cyclization involving the nucleophilic sulfur atom could lead to the formation of the dihydrobenzothiophene ring. The versatility of the Mannich reaction allows for the introduction of various substituents, offering a potential route to a library of functionalized this compound analogs. ias.ac.in

Pyridinium (B92312) ylides are another class of reactive intermediates that have proven to be valuable in the synthesis of heterocyclic compounds, particularly through [3+2] cycloaddition reactions. researchgate.netresearchgate.net These ylides can react with a variety of dipolarophiles to construct five-membered rings. researchgate.net A plausible, though speculative, pathway to the dihydrobenzothiophene core could involve the reaction of a pyridinium ylide with a suitable thiocarbonyl compound or a related sulfur-containing dipolarophile. The resulting cycloadduct could then be further elaborated to introduce the hydroxymethyl group at the 3-position. The broad scope of pyridinium ylides and their ability to participate in diverse cycloaddition reactions make them an intriguing, yet underexplored, avenue for the synthesis of this particular heterocyclic system. clockss.orgrsc.orglookchem.com

Derivatization Strategies for this compound

The strategic functionalization of this compound allows for the systematic exploration of structure-activity relationships and the development of new chemical entities with tailored properties. Derivatization can be targeted at the hydroxymethyl group or the dihydrobenzothiophene ring system itself.

The primary alcohol functionality of this compound serves as a convenient handle for a variety of chemical transformations, most notably esterification and etherification.

Esterification: The formation of esters from this compound can be readily achieved through standard acylation procedures. Reaction with acid chlorides or acid anhydrides in the presence of a base, such as pyridine (B92270) or triethylamine, provides a straightforward route to the corresponding esters. libretexts.orgtcichemicals.com This method is generally high-yielding and tolerates a wide range of functional groups on the acylating agent. rsc.org The choice of solvent is typically an aprotic one, such as dichloromethane (B109758) or tetrahydrofuran.

Etherification: The synthesis of ethers from this compound can be accomplished via the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.comfrancis-press.comorgchemres.orglibretexts.org This reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride, to form the corresponding alkoxide. Subsequent reaction of the alkoxide with an alkyl halide results in the formation of the ether linkage through an SN2 displacement. wikipedia.orgmasterorganicchemistry.com The choice of the alkyl halide is critical, with primary halides being the most effective to avoid competing elimination reactions. masterorganicchemistry.com

A selection of potential ester and ether derivatives is presented in the table below.

| Derivative Type | Reagent | General Structure |

| Acetate Ester | Acetyl chloride or Acetic anhydride | |

| Benzoate Ester | Benzoyl chloride or Benzoic anhydride | |

| Methyl Ether | Methyl iodide | |

| Benzyl Ether | Benzyl bromide |

Modification of the dihydrobenzothiophene core can be achieved through several strategies, including C-H activation and electrophilic aromatic substitution. The electronic properties of the sulfur atom and the dihydro nature of the thiophene (B33073) ring influence the regioselectivity of these reactions.

C-H activation has emerged as a powerful tool for the direct functionalization of otherwise unreactive C-H bonds. rsc.orgprinceton.edumdpi.com While specific examples for 2,3-dihydro-1-benzothiophene are not abundant, general principles of C-H activation can be applied. Transition metal catalysts, such as those based on palladium or rhodium, can facilitate the selective introduction of new functional groups at various positions on the aromatic ring. The directing ability of the sulfur atom or other substituents can be exploited to control the site of functionalization.

Electrophilic aromatic substitution is a classic method for the functionalization of aromatic rings. wikipedia.orgmasterorganicchemistry.comlibretexts.orgmsu.edu The benzene ring of the dihydrobenzothiophene system is susceptible to electrophilic attack. The sulfur-containing heterocyclic moiety generally acts as an ortho-, para-directing group, activating the aromatic ring towards substitution. libretexts.org Standard electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation or alkylation can be employed to introduce a variety of substituents onto the benzene ring. wikipedia.orgmasterorganicchemistry.com

Achieving high regioselectivity in the functionalization of the dihydrobenzothiophene ring is crucial for the synthesis of well-defined derivatives.

For the aromatic portion of the molecule, the principles of electrophilic aromatic substitution dictate the regioselectivity. The inherent directing effect of the fused sulfur-containing ring will guide incoming electrophiles primarily to the positions ortho and para to the ring fusion. The precise ratio of ortho to para isomers will depend on the specific electrophile and the reaction conditions.

Functionalization of the dihydrothiophene ring presents a different set of challenges and opportunities. Lithiation followed by quenching with an electrophile is a powerful method for introducing substituents at specific positions. The regioselectivity of the lithiation step can often be controlled by the choice of the base and the presence of directing groups. For instance, ortho-lithiation strategies have been successfully applied to benzothiophene derivatives to achieve regioselective functionalization. jst.go.jp A similar approach could potentially be adapted for the dihydrobenzothiophene system.

Elucidation of Reaction Mechanisms Pertaining to 2,3 Dihydro 1 Benzothiophen 3 Yl Methanol Synthesis and Reactivity

Mechanistic Pathways of Cyclization Leading to the Dihydrobenzothiophene Scaffold

The formation of the 2,3-dihydro-1-benzothiophene core, the foundational structure of (2,3-Dihydro-1-benzothiophen-3-yl)methanol, can be achieved through several mechanistic routes. Two prominent pathways include the cyclization of precursor molecules and the partial hydrogenation of the corresponding aromatic benzothiophene (B83047).

One of the most versatile methods for constructing the benzothiophene skeleton involves the cyclization of 2-alkynylthioanisoles. This can proceed via either an electrophilic or a radical pathway, depending on the reagents and conditions employed. researchgate.netnih.gov

In the electrophilic cyclization pathway, an electrophile (E+) attacks the alkyne's carbon-carbon triple bond. This initial attack can lead to the formation of a vinyl cation or a three-membered ring intermediate. The sulfur atom then acts as an intramolecular nucleophile, attacking the activated alkyne to form the five-membered dihydrothiophene ring. Subsequent rearomatization or further reaction steps yield the final benzothiophene derivative. A plausible mechanism involves the alkyne attacking an electrophilic sulfur species, followed by intramolecular nucleophilic ring-opening of a resulting three-membered sulfonium (B1226848) ring intermediate. nih.govorganic-chemistry.org

Alternatively, a radical cyclization pathway can be initiated. For instance, the reaction can proceed through a radical nitration/cyclization of 2-alkynylthioanisoles. In this process, a nitro radical adds to the alkyne, generating a vinyl radical. This radical intermediate then undergoes an intramolecular cyclization by attacking the sulfur atom, leading to the formation of the dihydrobenzothiophene ring. nih.gov Control experiments have shown that the presence of radical scavengers inhibits the reaction, supporting the radical mechanism. nih.gov

Another significant route to the 2,3-dihydro-1-benzothiophene scaffold is the catalytic hydrogenation of benzothiophene. This reaction involves the addition of hydrogen across the 2,3-double bond of the thiophene (B33073) ring. The process is typically heterogeneous, occurring on the surface of a metal catalyst. The mechanism involves the adsorption of both the benzothiophene molecule and hydrogen onto the catalyst surface. The hydrogen molecules dissociate into hydrogen atoms, which are then sequentially added to the carbons of the double bond. The selectivity towards the dihydro product over complete saturation to tetrahydrobenzothiophene is a key challenge and depends heavily on the choice of catalyst and reaction conditions. acs.orgresearchgate.net

Investigation of Intermediate Species in Relevant Organic Transformations

The synthesis of this compound itself likely proceeds through the reduction of a 3-substituted dihydrobenzothiophene bearing a carbonyl group, such as an aldehyde or a carboxylic ester. The mechanisms of these reductions involve distinct intermediate species.

For the reduction of a 3-formyl-2,3-dihydro-1-benzothiophene , a common reducing agent like sodium borohydride (B1222165) would be employed. The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon. This attack forms a tetrahedral alkoxide intermediate . In a subsequent step, this intermediate is protonated by a protic solvent (e.g., methanol (B129727) or ethanol) to yield the final alcohol product, this compound.

If the precursor is a 3-carboxy-2,3-dihydro-1-benzothiophene ester , a more powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically required. The mechanism is similar, starting with the nucleophilic attack of a hydride ion on the ester carbonyl carbon to form a tetrahedral intermediate. This intermediate then collapses, expelling the alkoxy group to form an aldehyde. This aldehyde is then immediately reduced by another equivalent of hydride in the same manner as described above, proceeding through an alkoxide intermediate which is then protonated upon workup to give the primary alcohol.

During the cyclization reactions to form the benzothiophene ring, various intermediates have been proposed. In electrophilic cyclizations of 2-alkynylthioanisoles, a vinyl cation or a three-membered sulfonium ring can be formed as a key intermediate following the initial electrophilic attack on the alkyne. nih.gov In radical cyclizations, a vinyl radical is a crucial intermediate that precedes the ring-closing step. nih.gov The direct characterization of these transient species is challenging due to their high reactivity, but their existence is supported by mechanistic studies and theoretical calculations.

Kinetic Studies of Reactions Involving this compound

While specific kinetic data for reactions involving this compound are not extensively documented in the literature, kinetic studies of related systems provide valuable insights. For instance, the catalytic hydrogenation of benzothiophene to 2,3-dihydrobenzothiophene has been studied kinetically. The rate of formation of 2,3-dihydrobenzothiophene can be described by a first-order rate equation with respect to the concentration of benzothiophene. researchgate.net The apparent activation energy for this process has been determined to be approximately 58 ± 4 kJ/mol. researchgate.net Such studies are crucial for optimizing reaction conditions to maximize the yield and selectivity of the desired dihydro product.

Kinetic studies on the reactions of substituted benzothiophenes, for example, the reaction of thiophenoxyacetaldehyde diethyl acetals in polyphosphoric acid to form benzothiophenes, have also been conducted. These studies often employ techniques like UV/Visible spectrophotometry to monitor the reaction progress and determine rate constants. The Hammett equation has been used to correlate the reaction rates with the electronic effects of substituents on the aromatic ring. researchgate.netufms.br Such analyses reveal that the reaction mechanism and rate-determining step can be significantly influenced by the electronic nature of the substituents.

The reactivity of the hydroxymethyl group in this compound would be expected to follow general principles of alcohol chemistry. For instance, in acid-catalyzed reactions, the protonation of the hydroxyl group would be a key equilibrium step. The rate of subsequent reactions, such as dehydration or substitution, would depend on the stability of the resulting carbocationic intermediate. The proximity of the sulfur atom and the benzene (B151609) ring could influence the stability of such intermediates and thus the reaction kinetics.

Role of Catalysis in Directing Reaction Selectivity and Efficiency

Catalysis plays a fundamental role in the synthesis of this compound, from the formation of the core structure to the introduction of the functional group.

In the synthesis of the benzothiophene scaffold , transition metal catalysts are often employed. For example, palladium-catalyzed Sonogashira coupling is a common method to prepare the 2-alkynylthioanisole precursors. researchgate.net The subsequent cyclization can also be catalyzed. For instance, gold(I)-NHC complexes have been used to catalyze the cyclization of alkynyl thioanisoles. nih.gov

For the hydrogenation of benzothiophenes to 2,3-dihydrobenzothiophenes, the choice of catalyst is critical for achieving high selectivity. Palladium sulfide (B99878) catalysts have shown good performance in this regard. researchgate.net More recently, highly efficient and asymmetric hydrogenations of substituted benzothiophenes have been achieved using ruthenium-N-heterocyclic carbene catalysts, which can provide enantiomerically enriched 2,3-dihydrobenzothiophenes. acs.org The catalyst's role is to activate both the hydrogen and the substrate on its surface, facilitating the addition of hydrogen atoms across the double bond. The nature of the metal and its ligands dictates the stereoselectivity of the reaction.

In the plausible synthesis of this compound via the reduction of a corresponding carbonyl compound, while stoichiometric reducing agents are common, catalytic hydrogenation could also be employed. Catalysts such as Raney nickel, platinum, or ruthenium on a support could be used to reduce an aldehyde or ketone functionality to an alcohol. The selectivity of such a process would be important, especially to avoid over-reduction or side reactions involving the dihydrobenzothiophene ring.

Furthermore, catalysts can be instrumental in subsequent reactions of the hydroxymethyl group. For example, acid catalysts can facilitate dehydration or etherification reactions. askfilo.com The choice of a specific catalyst can influence the reaction pathway, favoring one product over another. For instance, in a dehydration reaction, different acid catalysts might lead to different isomers of the resulting alkene.

The table below summarizes the role of various catalysts in the synthesis and transformation of dihydrobenzothiophene derivatives.

| Reaction Type | Catalyst System | Role of Catalyst |

| Cyclization of 2-alkynylthioanisoles | Gold(I)-NHC complexes | Activation of the alkyne for intramolecular attack by sulfur. nih.gov |

| Asymmetric Hydrogenation of Benzothiophenes | Ruthenium-N-heterocyclic carbene complexes | Enantioselective reduction of the 2,3-double bond. acs.org |

| Selective Hydrogenation of Benzothiophenes | Palladium sulfide | Selective reduction of the thiophene ring to the dihydro level. researchgate.net |

| Reduction of Carbonyl Group | Raney Nickel, Platinum, Ruthenium | Catalytic hydrogenation of an aldehyde or ketone to an alcohol. |

| Dehydration of Alcohols | Acid catalysts (e.g., H₂SO₄, TsOH) | Protonation of the hydroxyl group to facilitate elimination. askfilo.com |

Computational Chemistry and Theoretical Investigations of 2,3 Dihydro 1 Benzothiophen 3 Yl Methanol

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. By calculating the electron density, DFT can predict molecular geometries, energies, and reactivity patterns.

Frontier Molecular Orbital (FMO) theory is a key component of DFT studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.org The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical stability and reactivity. semanticscholar.org A smaller energy gap generally implies higher reactivity and lower kinetic stability. semanticscholar.org

For large or complex systems, the delocalized nature of canonical molecular orbitals can sometimes obscure the specific reactive sites. acs.org In such cases, advanced concepts like frontier molecular orbitalets (FMOLs) can be used to localize the reactive regions. acs.org

While specific HOMO-LUMO values for (2,3-Dihydro-1-benzothiophen-3-yl)methanol are not available in the cited literature, studies on similar molecules like dihydrothiophenone derivatives illustrate the typical findings. For instance, DFT calculations at the B3LYP/6-31G(d,p) level for a series of such compounds show how substituents can modulate these energy levels. semanticscholar.org

Table 1: Illustrative Frontier Molecular Orbital Energies for Related Dihydrothiophenone Derivatives (Note: This data is for dihydrothiophenone derivatives and serves as an example of the typical outputs of FMO analysis.) semanticscholar.org

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| DH1 | -6.0425 | -2.6374 | 3.4051 |

| DH2 | -6.3135 | -2.4852 | 3.8283 |

| DH3 | -6.3725 | -2.4495 | 3.9230 |

| DH4 | -6.3984 | -2.4284 | 3.9700 |

| DH10 | -6.7454 | -2.1286 | 4.6168 |

Data sourced from a study on dihydrothiophenone derivatives. semanticscholar.org

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify a molecule's reactivity. These include:

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap. semanticscholar.org

Chemical Softness (S): The reciprocal of hardness, indicating a higher reactivity. semanticscholar.org

Electrophilicity Index (ω): Quantifies the electron-accepting capability.

These descriptors are invaluable for comparing the reactivity of different molecules within a series. semanticscholar.org

Mulliken Atomic Charges provide an estimation of the partial charge on each atom in a molecule. This analysis helps identify the most electropositive and electronegative centers, which correspond to likely sites for nucleophilic and electrophilic attack, respectively. lupinepublishers.comirjweb.com For instance, in sulfur heterocycles, the sulfur atom and adjacent carbons are often key sites of reactivity. irjweb.com Analysis of Mulliken charges is crucial for understanding intermolecular interactions and reaction mechanisms. mdpi.com

Table 2: Illustrative Global Reactivity Descriptors for a Dihydrothiophenone Derivative (DH1) (Note: This data is for a related compound and demonstrates the application of the methodology.) semanticscholar.org

| Descriptor | Value (eV) |

| Electronegativity (χ) | 4.3399 |

| Chemical Hardness (η) | 1.7026 |

| Chemical Softness (S) | 0.2937 |

| Electrophilicity Index (ω) | 5.5204 |

Data sourced from a study on dihydrothiophenone derivatives. semanticscholar.org

Conformational Analysis and Stereochemical Prediction via Molecular Mechanics and Dynamics

The three-dimensional structure and conformational flexibility of a molecule are critical to its function and reactivity. Conformational analysis of this compound would involve identifying the most stable arrangements of its atoms. The dihydrothiophene ring is not planar and can adopt various conformations, such as twisted or envelope forms. The orientation of the hydroxymethyl group at the C3 position adds another layer of conformational complexity.

Molecular Mechanics (MM) methods, using force fields like MM2, are often employed to explore the potential energy surface and identify low-energy conformers. researchgate.net For more dynamic systems, Molecular Dynamics (MD) simulations can provide insights into the conformational landscape over time at different temperatures. mdpi.com These computational techniques are essential for predicting the most likely shapes the molecule will adopt, which in turn influences its interactions with other molecules. Studies on related tetrahydro-benzothiophene structures have confirmed, for example, twisted boat and cyclohexene (B86901) ring conformations through these methods. nih.gov

Quantum Chemical Studies on Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

Quantum chemical calculations are highly effective in predicting and interpreting spectroscopic data. DFT methods can simulate various spectra, which can then be compared with experimental results to confirm molecular structures. researchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a standard approach for calculating NMR chemical shifts (¹H and ¹³C) and spin-spin coupling constants. mdpi.comresearchgate.netnih.gov Computational studies on benzothiophene (B83047) heterohelicenes have shown a strong correlation between calculated and observed chemical shifts, helping to confirm complex structures. researchgate.net

IR and Raman Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. These theoretical frequencies are often scaled to account for systematic errors, and the resulting spectrum provides a detailed assignment of the vibrational modes observed in experimental FT-IR and FT-Raman spectra. researchgate.net

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the electronic transition energies, which correspond to the absorption wavelengths (λmax) in a UV-Vis spectrum. nih.gov This method helps to understand the nature of the electronic transitions, such as π→π* or n→π* transitions, which are characteristic of the molecule's chromophores. scispace.com

Computational Modeling of Reaction Intermediates and Transition States

Computational chemistry is a powerful tool for elucidating reaction mechanisms by modeling the structures and energies of reactants, products, intermediates, and transition states. researchgate.netacs.org For reactions involving this compound, such as oxidation, reduction, or substitution, DFT calculations can map out the entire reaction pathway.

By locating the transition state structure—the highest energy point along the reaction coordinate—chemists can calculate the activation energy, which determines the reaction rate. researchgate.net This approach has been used to study the mechanisms of photochemical isomerization in thiophenes and the pyrolysis of dibenzothiophene. researchgate.netacs.org Exploring the reaction space can also be automated using methods like meta-dynamics simulations to discover potential reaction paths and products. acs.org These theoretical investigations provide a molecular-level understanding of how a reaction proceeds, which is often difficult to obtain through experimental means alone.

Advanced Analytical Techniques for Structural Elucidation and Purity Assessment in Research Contexts

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy, providing a significant advantage over low-resolution mass spectrometry. For (2,3-Dihydro-1-benzothiophen-3-yl)methanol (C₉H₁₀OS), the theoretical exact mass of the molecular ion [M]⁺• can be calculated with a high degree of precision.

Table 1: Theoretical Isotopic Masses for [C₉H₁₀OS]⁺•

| Isotope | Exact Mass |

|---|---|

| ¹²C₉¹H₁₀¹⁶O³²S | 166.0452 |

| ¹³C¹²C₈¹H₁₀¹⁶O³²S | 167.0486 |

| ¹²C₉¹H₁₀¹⁸O³²S | 168.0496 |

This is an interactive data table. Users can sort and filter the data.

Loss of the hydroxymethyl group (-CH₂OH): This would result in a fragment ion at m/z 135, corresponding to the 2,3-dihydro-1-benzothiophen-3-yl cation.

Loss of water (-H₂O): Dehydration could lead to a fragment at m/z 148.

Cleavage of the heterocyclic ring: Following initial fragmentation, further cleavage of the dihydrothiophene ring could occur, leading to characteristic sulfur-containing fragments.

The high-resolution capabilities of HRMS allow for the differentiation of isobaric interferences, ensuring the confident assignment of elemental compositions to both the parent ion and its fragments.

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Assignment (e.g., HSQC, HMBC)

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for the complete and unambiguous assignment of proton (¹H) and carbon (¹³C) signals, which is essential for confirming the complex structure of this compound.

Heteronuclear Single Quantum Coherence (HSQC) experiments are used to identify direct one-bond correlations between protons and the carbons to which they are attached. This is crucial for assigning the signals of the methylene (B1212753) and methine groups in the dihydrothiophene ring and the hydroxymethyl substituent.

While specific, complete NMR data for this compound is not available in the provided search results, a table of expected chemical shifts can be compiled based on known data for related structures.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|

| 2 | ~3.2-3.6 (dd) | ~35-40 | H2 -> C3, C3a, C7a |

| 3 | ~3.8-4.2 (m) | ~45-50 | H3 -> C2, C3a, CH₂OH |

| CH₂OH | ~3.7-3.9 (d) | ~65-70 | H(CH₂OH) -> C3 |

| 4 | ~7.1-7.3 (d) | ~125-130 | H4 -> C5, C7a |

| 5 | ~7.0-7.2 (t) | ~124-128 | H5 -> C4, C6, C3a |

| 6 | ~7.1-7.3 (t) | ~126-130 | H6 -> C5, C7, C7a |

| 7 | ~7.2-7.4 (d) | ~123-127 | H7 -> C6, C3a |

| 3a | - | ~138-142 | - |

This is an interactive data table. The predicted values are based on general knowledge of similar structures and should be confirmed by experimental data.

X-ray Crystallography for Absolute Stereochemistry and Conformational Analysis

X-ray crystallography provides the most definitive structural information, including bond lengths, bond angles, and the absolute stereochemistry of chiral centers. For this compound, which possesses a chiral center at the C3 position, X-ray crystallography of a single crystal would unambiguously determine its R or S configuration.

Furthermore, crystallographic data reveals the preferred conformation of the molecule in the solid state. The five-membered dihydrothiophene ring is not planar and can adopt various puckered conformations, such as an envelope or twist conformation. The analysis of the crystal structure would precisely define this conformation and the orientation of the hydroxymethyl substituent (axial or equatorial-like). While a crystal structure for the specific title compound was not found, studies on related 3-substituted 2,3-dihydro-4H-1,3-benzothiazin-4-ones show that the six-membered thiazine (B8601807) ring adopts a screw-boat conformation. nih.gov This suggests that the five-membered ring in this compound would also adopt a non-planar conformation to minimize steric strain.

Chromatographic Methods (e.g., UPLC, GC-MS/MS) for Research-Level Purity Profiling and Metabolite Identification

In a research context, assessing the purity of a compound is crucial. Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography-Mass Spectrometry (GC-MS/MS) are powerful techniques for this purpose.

UPLC-MS/MS offers high resolution and sensitivity for the separation and detection of the target compound and any potential impurities from the synthesis or degradation. mdpi.com The high resolving power of UPLC allows for the separation of closely related compounds, while the mass spectrometer provides identification based on mass-to-charge ratio and fragmentation patterns. This is particularly useful for identifying non-volatile impurities.

GC-MS/MS is well-suited for the analysis of volatile and thermally stable compounds. rjptonline.org this compound may be amenable to GC-MS analysis, potentially after derivatization of the hydroxyl group to increase volatility. The combination of gas chromatographic separation with tandem mass spectrometry allows for highly selective and sensitive detection, enabling the quantification of trace-level impurities.

These techniques are also essential for metabolite identification studies. If this compound were subjected to in vitro or in vivo metabolic studies, UPLC-MS/MS would be the primary tool to identify potential metabolites, such as oxidized or conjugated products. researchgate.net

Advanced Spectroscopic Probes for Studying Reaction Kinetics and Mechanisms

Understanding the kinetics and mechanisms of reactions involved in the synthesis or transformation of this compound can be achieved using advanced spectroscopic probes. For instance, the synthesis of this compound could involve the reduction of a corresponding ketone or aldehyde, or a thia-Michael addition followed by cyclization.

Techniques such as in-situ UV-Vis or fluorescence spectroscopy can be employed to monitor the progress of a reaction in real-time. srce.hr By observing the change in absorbance or fluorescence of reactants, intermediates, or products, reaction rates can be determined. For reactions involving fluorescent species, this method can be particularly sensitive.

The thia-Michael addition, a key reaction in the synthesis of many sulfur heterocycles, can be studied using such techniques. srce.hrrsc.org The disappearance of the absorbance of an α,β-unsaturated precursor and the appearance of the product's absorbance can be monitored to elucidate the reaction kinetics. This data is crucial for optimizing reaction conditions and gaining a fundamental understanding of the reaction mechanism.

Molecular Interactions and Biological Activities of 2,3 Dihydro 1 Benzothiophen 3 Yl Methanol Derivatives Non Clinical Focus

Exploration of Molecular Targets and Binding Mechanisms

Derivatives of the (2,3-Dihydro-1-benzothiophen-3-yl)methanol core have been investigated for their ability to interact with a range of enzymes and receptors, demonstrating a broad spectrum of inhibitory and modulatory activities.

In Vitro Enzyme Inhibition Studies (e.g., α-Glucosidase, Monoamine Oxidase)

α-Glucosidase Inhibition: While direct studies on this compound derivatives as α-glucosidase inhibitors are not extensively documented in the reviewed literature, related heterocyclic structures containing the benzothiophene (B83047), benzothiazole, or benzothiazepine (B8601423) core have shown significant inhibitory potential against this enzyme. nih.govacs.orgnih.govresearchgate.net α-Glucosidase inhibitors play a crucial role in managing type 2 diabetes by delaying carbohydrate digestion and reducing postprandial hyperglycemia. nih.govjbums.org

For instance, a series of novel 2,3-dihydro-1,5-benzothiazepine derivatives demonstrated potent in vitro α-glucosidase inhibitory activity, with some compounds exhibiting significantly lower IC50 values than the standard drug acarbose. nih.govacs.org Similarly, newly synthesized benzothiazole-triazole derivatives also displayed strong inhibitory effects on α-glucosidase. nih.govresearchgate.netnih.gov These findings suggest that the broader benzothiophene and related sulfur-containing heterocyclic scaffolds are promising for the design of new α-glucosidase inhibitors. The inhibitory mechanism for some of these related compounds has been identified as competitive inhibition through kinetic studies. nih.govacs.org

Monoamine Oxidase (MAO) Inhibition: Benzo[b]thiophen-3-ol derivatives have been identified as effective inhibitors of human monoamine oxidase (hMAO), particularly with high selectivity for the MAO-B isoform. nih.gov MAO enzymes are crucial in the metabolism of monoamine neurotransmitters, and their inhibition is a key therapeutic strategy for neurodegenerative diseases like Parkinson's disease.

A study on a series of benzo[b]thiophen-3-ols revealed that these compounds possess significant MAO-B inhibitory activity. The research highlighted the importance of the benzothiophene nucleus as a scaffold for developing novel MAO-B inhibitors.

Receptor Ligand Binding and Functional Assays (e.g., GPR40/FFA1, Histamine (B1213489) Receptors, RORγt)

GPR40/FFA1: The G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFA1), is a promising target for the treatment of type 2 diabetes as it mediates glucose-stimulated insulin (B600854) secretion. nih.govnih.govmdpi.com While the direct agonistic activity of this compound derivatives on GPR40/FFA1 is not explicitly detailed in the available literature, the broader class of benzothiophene derivatives has been explored for various therapeutic targets. benthamdirect.com The development of potent and selective GPR40/FFA1 agonists is an active area of research, with various chemical scaffolds being investigated. nih.govenamine.netresearchgate.net

Histamine Receptors: Benzothiophene-based compounds have been investigated as antagonists for histamine receptors, particularly the H3 receptor. semanticscholar.org The histamine H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters, making it an attractive target for various central nervous system disorders.

RORγt: Derivatives of 4,5,6,7-tetrahydro-benzothiophene have been discovered as potent modulators of the Retinoic acid receptor-related orphan receptor γt (RORγt). RORγt is a nuclear receptor that plays a critical role in the differentiation of Th17 cells and is a key target for autoimmune and inflammatory diseases. In vitro studies using TR-FRET and fluorescence polarization competitive binding assays have confirmed that these benzothiophene derivatives can act as potent inverse agonists of RORγt.

Structure-Activity Relationships (SAR) and Structure-Metabolism Relationships (SMR)

The biological activity and metabolic stability of this compound derivatives are intricately linked to their chemical structures.

Structure-Activity Relationships (SAR): SAR studies on various benzothiophene derivatives have provided valuable insights into the structural requirements for their biological activities. For example, in a series of substituted benzothiophene-anthranilamide factor Xa inhibitors, modifications to the aromatic rings significantly influenced their inhibitory potency. nih.gov Substitution of a fluorine atom with chlorine or bromine on the aniline (B41778) ring resulted in subnanomolar factor Xa inhibitors. nih.gov

In the context of benzothiophene-chalcone hybrids as cholinesterase inhibitors, it was observed that the hybrid structures were generally more potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) compared to their simpler benzothiophene precursors. nih.govmdpi.com This highlights the importance of the chalcone (B49325) moiety in enhancing the inhibitory activity.

Structure-Metabolism Relationships (SMR): Understanding the relationship between the chemical structure and metabolic fate of benzothiophene derivatives is crucial for drug design. Studies on benzothiophene selective estrogen receptor modulators (SERMs) have shown that these compounds can undergo oxidative metabolism to form reactive quinoids. nih.gov The extent of this metabolism can be modulated by introducing different substituents at the 4'-position of the molecule. A Hansch correlation, which considers both the electronic and lipophilicity parameters of the substituents, was found to be a good predictor of the observed metabolism in liver microsomes. nih.gov This indicates that both the electronic nature and the lipophilicity of the substituents play a significant role in the metabolic stability of these compounds. The in vitro metabolic pathways of some 2-substituted benzothiophene-containing molecules have been shown to involve the formation of a reactive arene oxide intermediate on the benzothiophene moiety. researchgate.net

Molecular Docking and Dynamics Simulations to Predict Ligand-Target Interactions

Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for elucidating the binding modes of this compound derivatives with their biological targets.

Molecular docking studies have been employed to understand the interactions of benzothiophene-containing compounds with various enzymes and receptors. For instance, docking simulations of benzothiophene-chalcone hybrids into the active sites of AChE and BChE helped to rationalize their inhibitory activities and provided insights for the design of more potent and selective inhibitors. nih.govmdpi.com Similarly, docking studies of benzimidazole (B57391) and benzothiophene derivatives with the CB2 cannabinoid receptor revealed a key π-cation interaction with Lys109, which could be crucial for their selectivity. nih.gov

MD simulations provide a dynamic view of the ligand-receptor interactions over time. In a study of benzothiophene-containing selective estrogen receptor downregulators (SERDs), MD simulations and free energy calculations were used to investigate the detailed binding mode and identify key residues (ARG394, GLU353, PHE404, and ILE424) that are crucial for the stability of the ligand-binding domain. nih.gov These simulations revealed that hydrophobic, electrostatic, and Van der Waals interactions are significant contributors to the binding affinity. nih.gov

Investigation of in vitro Cellular Responses (e.g., β-cell insulin secretion, hepatocyte viability)

The effects of this compound derivatives have been assessed in various in vitro cellular models to understand their physiological impact.

β-cell insulin secretion: While direct evidence for the effect of this compound derivatives on β-cell insulin secretion is limited in the reviewed literature, the exploration of related compounds as GPR40/FFA1 agonists is relevant. nih.govmdpi.com GPR40/FFA1 activation in pancreatic β-cells is known to potentiate glucose-stimulated insulin secretion. nih.govnih.gov The generation of functional insulin-producing β-cells from human pluripotent stem cells provides a valuable in vitro model for studying the effects of new compounds on insulin secretion. nih.govresearchgate.net

Hepatocyte viability: The metabolic activity and potential toxicity of benzothiophene derivatives have been investigated in liver cells. For example, a study on substituted thiophene (B33073) and benzothiophene derivatives evaluated their ability to transactivate peroxisome proliferator-activated receptor γ (PPARγ) in HepG2 cells, a human liver cell line. tandfonline.comrsc.org Some of these derivatives were found to activate PPARγ, a key regulator of glucose and lipid metabolism. tandfonline.comrsc.org The anti-proliferative activity of certain benzothiophene derivatives has also been assessed against the HepG2 cell line, indicating their potential impact on hepatocyte viability. rsc.org

Preclinical in vivo Studies of Metabolic Impact (non-human, non-toxicology)

Preclinical in vivo studies in animal models provide crucial information on the metabolic effects of this compound derivatives.

A study investigating the effects of substituted thiophene and benzothiophene derivatives in a KK/Ay diabetic mouse model demonstrated their potential to improve glucose metabolism. tandfonline.com Two of the tested compounds, which were identified as PPARγ activators in vitro, significantly lowered blood glucose levels, improved glucose tolerance, and had a positive effect on impaired pancreatic islet β-cells in these diabetic mice. tandfonline.com These findings highlight the potential of the benzothiophene scaffold in developing new agents for the management of metabolic disorders.

Another study identified a new class of allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase (BDK) based on a 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid structure. semanticscholar.org Administration of one of these inhibitors to wild-type mice led to the dephosphorylation and activation of the branched-chain α-ketoacid dehydrogenase complex in various tissues, resulting in a reduction of plasma branched-chain amino acid concentrations. semanticscholar.org This demonstrates the in vivo metabolic impact of this class of benzothiophene derivatives.

Applications of 2,3 Dihydro 1 Benzothiophen 3 Yl Methanol in Organic Synthesis and Material Science

(2,3-Dihydro-1-benzothiophen-3-yl)methanol as a Versatile Synthetic Building Block

This compound is a versatile synthetic intermediate, deriving its utility from the reactivity of both the hydroxymethyl group and the dihydrobenzothiophene scaffold. The primary alcohol can undergo a wide range of standard chemical transformations. For instance, it can be oxidized to the corresponding aldehyde or carboxylic acid, esterified to form various esters, or converted into a leaving group (e.g., tosylate or halide) to facilitate nucleophilic substitution reactions.

The dihydrobenzothiophene ring system itself offers further avenues for synthetic manipulation. The sulfur atom can be oxidized to the corresponding sulfoxide or sulfone (1,1-dioxide), which significantly alters the electronic and steric properties of the molecule. Chiral 2,3-dihydrobenzo[b]thiophene (B1596441) 1,1-dioxides are valuable motifs in biologically active compounds and can be synthesized with high enantioselectivity through methods like Rh-catalyzed asymmetric hydrogenation of the parent benzothiophene (B83047) 1,1-dioxides nih.gov.

The synthesis of the dihydrobenzothiophene core can be achieved through various routes, including the catalytic hydrogenation of benzothiophene over palladium sulfide (B99878) catalysts researchgate.net. Furthermore, multi-component reactions provide an efficient means to construct highly functionalized 2,3-dihydrothiophene derivatives under catalyst-free conditions, demonstrating the accessibility of this heterocyclic system researchgate.net. The versatility of this scaffold is also seen in the synthesis of 2,3-dihydrothiophenes from precursors like but-3-ynethiols or via the cyclization of ω-halothioacylsilanes thieme-connect.de. These synthetic strategies underscore the accessibility and broad potential of the dihydrobenzothiophene core, making the methanol (B129727) derivative a valuable starting point for diverse chemical explorations.

Table 1: Potential Synthetic Transformations of this compound This table is illustrative of standard organic reactions applicable to the title compound.

| Functional Group | Reaction Type | Potential Product |

| Primary Alcohol | Oxidation | (2,3-Dihydro-1-benzothiophen-3-yl)carbaldehyde |

| Primary Alcohol | Oxidation (strong) | 2,3-Dihydro-1-benzothiophene-3-carboxylic acid |

| Primary Alcohol | Esterification | (2,3-Dihydro-1-benzothiophen-3-yl)methyl acetate |

| Primary Alcohol | Tosylation | (2,3-Dihydro-1-benzothiophen-3-yl)methyl tosylate |

| Sulfur Atom | Oxidation | (2,3-Dihydro-1-benzothiophene-1-oxide-3-yl)methanol |

| Sulfur Atom | Oxidation (strong) | (2,3-Dihydro-1-benzothiophene-1,1-dioxide-3-yl)methanol |

Integration into Complex Molecular Architectures and Drug Discovery Scaffolds (non-clinical)

The benzothiophene nucleus and its partially saturated derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their presence in a wide array of pharmacologically active compounds ijpsjournal.comchemenu.com. These scaffolds have been incorporated into molecules targeting a range of diseases, including cancer, inflammation, microbial infections, and diabetes ijpsjournal.com.

While direct applications of this compound in clinical drugs are not prominent, its structural elements are found in numerous non-clinical drug discovery scaffolds. For example, derivatives of 4,5,6,7-tetrahydro-1-benzothiophene, a related saturated system, have been identified as potent modulators of the Retinoic Acid Receptor-related Orphan Receptor γt (RORγt), a key target for autoimmune diseases nih.gov. Similarly, chiral 2,3-dihydro-benzo[b]thiophene 1,1-dioxides have been investigated as inhibitors of tumour necrosis factor-α converting enzyme (TACE) and as potential HIV-1 reverse transcriptase inhibitors nih.gov.

The this compound scaffold provides a key starting point for accessing such complex molecules. The hydroxymethyl group at the C3 position is a crucial handle for synthetic elaboration, allowing for the attachment of various side chains and pharmacophores through linker chemistries. This enables the systematic exploration of the chemical space around the dihydrobenzothiophene core to optimize binding affinity and biological activity for specific protein targets. The synthesis of diverse 2-amino-4,5-dihydrothiophene-3-carbonitriles and their subsequent conversion into fused pyrimidine systems further highlights the utility of the dihydrothiophene core in constructing complex heterocyclic architectures for drug discovery acs.org.

Role in the Synthesis of Optoelectronic Materials or Polymers (if applicable)

The application of this compound in the synthesis of optoelectronic materials or polymers is not well-established. The key characteristic of polymers used in optoelectronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), is a highly conjugated π-electron system along the polymer backbone. This conjugation is responsible for the material's ability to absorb and emit light and to transport charge carriers.

Polythiophenes and their benzofused analogs, like poly(benzothiophene), are widely studied for these applications researchgate.net. These polymers are synthesized from aromatic thiophene (B33073) or benzothiophene monomers that can be linked in a way that preserves π-conjugation frontiersin.orggoogle.comgoogle.com. The electronic and optical properties of these materials, such as their HOMO/LUMO energy levels and absorption spectra, can be tuned by modifying the polymer backbone or side chains researchgate.netmdpi.comnih.gov.

The this compound molecule, however, contains a saturated C2-C3 bond in its thiophene ring. This sp³-hybridized center interrupts the π-conjugation between the benzene (B151609) ring and any potential polymer chain. Consequently, its direct polymerization would not yield a conjugated material suitable for typical optoelectronic applications. For this scaffold to be relevant in materials science, a synthetic modification, such as dehydrogenation to the aromatic benzothiophene, would be a necessary prerequisite to create a polymerizable, conjugated monomer.

Development of Novel Catalytic Systems Utilizing this compound Derivatives

While the direct use of this compound in catalytic systems is not extensively documented, its structure presents significant potential for the development of novel chiral ligands for asymmetric catalysis. The C3 position of the dihydrobenzothiophene ring is a stereocenter, meaning the molecule can exist as a pair of enantiomers. This inherent chirality is a critical feature for ligands used in enantioselective synthesis.

Enantiopure derivatives of this compound could serve as precursors to a variety of chiral ligands. The hydroxymethyl group can be chemically transformed into common coordinating groups, such as phosphines, amines, or ethers. For example, conversion of the alcohol to a tosylate followed by nucleophilic substitution with a diphenylphosphine anion would yield a chiral phosphine (B1218219) ligand.

The concept of using benzothiophene-derived structures as ligands is established. For instance, C2-symmetric bis(thioether) and bis(sulfoxide) ligands have been synthesized from benzothiophene and have been shown to form stable, rigid chiral chelates with palladium(II) researchgate.net. Following this precedent, chiral ligands derived from this compound could be applied in various transition metal-catalyzed reactions, such as asymmetric hydrogenation, cross-coupling, or allylic alkylation, to induce high enantioselectivity in the products. The synthesis of chiral 2,3-dihydrobenzo[b]thiophene 1,1-dioxides via Rh-catalyzed hydrogenation with a chiral phosphine ligand demonstrates the compatibility of this ring system with asymmetric transition metal catalysis nih.gov.

Future Directions and Emerging Research Avenues for 2,3 Dihydro 1 Benzothiophen 3 Yl Methanol

Development of Highly Enantioselective and Sustainable Synthetic Methods

The synthesis of specific enantiomers of chiral molecules like (2,3-Dihydro-1-benzothiophen-3-yl)methanol is critical, as different enantiomers can exhibit distinct biological activities. Future research is increasingly focused on developing highly enantioselective synthetic protocols that are also environmentally sustainable.

A significant area of development is the use of chiral catalysts to produce enantiopure compounds. For instance, a highly enantioselective aza-Friedel–Crafts reaction has been successfully developed for benzothiophene-derived ketimines using a BINOL-derived chiral phosphoric acid as a catalyst. acs.org This method has achieved high yields (up to 99%) and excellent enantioselectivities (up to 99% ee) for producing structurally diverse 3-indolylmethanamine-benzothiophenes, which feature a chiral quaternary carbon center. acs.org Future work could adapt such catalytic systems for the asymmetric reduction of a corresponding ketone to produce enantiopure this compound.

Concurrently, there is a strong push towards "green chemistry" to make synthetic processes more sustainable. researchgate.net This involves utilizing environmentally benign solvents, reducing waste, and using recyclable catalysts. researchgate.netnih.gov For example, green methodologies for synthesizing related 2-aminothiophenes include using water as a solvent, employing catalyst-free conditions with ultrasound activation, or using reusable catalysts like N-methylpiperazine-functionalized polyacrylonitrile (B21495) fiber or MgO–CeO2 nanocomposites. nih.gov The development of solvent- and catalyst-free reaction conditions, which have been successful for synthesizing related heterocycles like dihydrobenzimidazoles, represents another promising avenue. rsc.org Applying these principles—such as one-pot syntheses, microwave irradiation, and the use of eco-friendly solvents like polyethylene (B3416737) glycol (PEG)—to the synthesis of this compound could significantly reduce the environmental impact and improve the efficiency of its production. researchgate.net

| Green Synthesis Strategy | Potential Application for this compound | Reference |

| Use of Water as Solvent | Replacing traditional organic solvents in key synthetic steps. | nih.gov |

| Ultrasound Activation | Enhancing reaction rates and yields in catalyst-free conditions. | nih.gov |

| Recyclable Catalysts | Employing solid-supported or nanoparticle catalysts for easy separation and reuse. | nih.gov |

| Solvent-Free Conditions | Performing reactions via grinding or melting to eliminate solvent waste. | researchgate.netrsc.orgresearchgate.net |

Advanced Mechanistic Studies using in situ Spectroscopic Techniques

A deep understanding of reaction mechanisms is fundamental to optimizing synthetic routes and discovering new chemical transformations. While traditional spectroscopic methods like NMR and FT-IR are used for final product characterization, future research will increasingly rely on advanced in situ spectroscopic techniques to probe reaction pathways in real time. nih.gov

Techniques such as laser flash photolysis have already been used to conduct detailed spectroscopic investigations into the electron-donating properties and ion-recombination mechanisms of alkoxy benzo[b]thiophene molecules. nih.gov Applying similar time-resolved spectroscopy to the synthesis of this compound could reveal the formation and decay of transient intermediates, providing crucial insights into the reaction kinetics.

Furthermore, the deployment of in situ IR, Raman, and NMR spectroscopy allows for continuous monitoring of the concentration of reactants, intermediates, and products throughout a chemical reaction. This data is invaluable for constructing accurate kinetic models, identifying rate-limiting steps, and understanding the influence of various parameters (e.g., temperature, catalyst loading) on the reaction outcome. Such mechanistic clarity facilitates the rational design of more efficient and selective synthetic processes.

Integration with Artificial Intelligence and Machine Learning for Property Prediction and Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of new molecules. researchgate.net These computational methods can predict the physicochemical and biological properties of compounds, thereby accelerating the design of novel derivatives of this compound with desired characteristics. nih.gov

ML models have already demonstrated high accuracy in predicting the properties of related benzothiophene (B83047) structures. For instance, a Gradient-Boosting Regression (GBR) model was used to predict the optical properties of benzothiophene/benzodithiophene polymers for photodetector applications with a high coefficient of determination (R² = 0.86). mdpi.com Another study successfully used Linear Regression, Random Forest, and Decision Tree models to predict the absorption and emission wavelengths of benzodithiophene chromophores, achieving R² values between 0.96 and 0.98. researchgate.net

These approaches can be extended to predict a wide range of properties for this compound derivatives, including solubility, metabolic stability (ADME properties), and bioactivity against various targets. nih.gov By training models on existing experimental data, researchers can screen virtual libraries of thousands of potential derivatives, prioritizing the most promising candidates for synthesis and testing. This in silico approach significantly reduces the time and cost associated with traditional trial-and-error methods. mdpi.com Open-source platforms are also being developed to provide a unified API for molecular property predictors, making these powerful tools more accessible to the research community. chemrxiv.org

| Machine Learning Model | Application for Benzothiophene Derivatives | Reported Accuracy (R²) | Reference |

| Gradient-Boosting Regression (GBR) | Prediction of optical properties for polymers. | 0.86 | mdpi.com |

| Decision Tree | Prediction of data structure for designed tokens. | 0.92 | mdpi.com |

| Random Forest | Prediction of absorption/emission properties. | 0.96 - 0.98 | researchgate.net |

| Linear Regression | Prediction of absorption/emission properties. | 0.96 - 0.98 | researchgate.net |

Exploration of New Biological Targets and Novel Mechanisms of Action at the Molecular Level

While the benzothiophene scaffold is known to possess a range of biological activities, including antioxidant and anti-inflammatory effects, a key future direction is the identification of specific molecular targets and the elucidation of novel mechanisms of action. nih.govontosight.ai

Recent research has identified derivatives of 4,5,6,7-tetrahydro-benzothiophene as potent modulators of the Retinoic Acid Receptor-related Orphan Receptor γt (RORγt). nih.gov RORγt is a significant drug target for treating autoimmune diseases, inflammatory conditions, and certain cancers. The study found that these compounds act as inverse agonists, with IC₅₀ values in the nanomolar range (0.5–5 nM). nih.gov This opens up the possibility that derivatives of this compound could be designed to target RORγt or other nuclear receptors.

Another promising area is the exploration of the Keap1-Nrf2 antioxidant response pathway. Molecular docking studies have suggested that certain tetrahydrobenzo[b]thiophene derivatives can bind to Keap1, which in turn activates the transcription factor Nrf2, leading to the expression of protective antioxidant genes. nih.gov Future research could involve screening this compound derivatives for their ability to modulate this pathway. The use of computational techniques like molecular docking, combined with in vitro binding assays and cell-based functional assays, will be crucial in discovering new biological targets and understanding how these compounds exert their therapeutic effects at a molecular level.

Applications in Advanced Material Science and Nanoscience

Beyond pharmaceuticals, the unique electronic and structural properties of the benzothiophene core make it an attractive building block for advanced materials. ontosight.ai Derivatives of mdpi.combenzothieno[3,2-b]benzothiophene (BTBT), a related aromatic structure, are among the most popular organic semiconductors used in organic field-effect transistors (OFETs), photodetectors, and neuromorphic devices. researchgate.net Future work could explore the synthesis of polymers or crystalline materials derived from this compound for applications in flexible electronics and sensors.

The field of nanoscience offers another exciting frontier. The methanol (B129727) group on the this compound scaffold provides a convenient handle for chemical modification. For example, it could be functionalized to introduce a thiol group, enabling the compound to be anchored to the surface of gold nanoparticles (AuNPs). mdpi.com This strategy is being developed for creating nanoparticle-based drug delivery systems, which can improve the solubility, stability, and targeted delivery of therapeutic agents. mdpi.com By attaching biologically active derivatives of this compound to nanocarriers, researchers could develop novel nanomedicines for a variety of diseases.

Q & A

Q. What are the recommended synthetic routes for (2,3-Dihydro-1-benzothiophen-3-yl)methanol?

A common approach involves nucleophilic substitution or reduction of precursor ketones. For example, dihydrobenzothiophene derivatives can be synthesized via lithiation followed by reaction with electrophiles, as demonstrated in analogous thiophene-based syntheses . Key steps include:

- Lithiation : Using n-butyllithium at low temperatures (−78°C) to activate the thiophene ring.

- Electrophilic Quenching : Introducing a formyl group via ethyl formate, followed by reduction (e.g., NaBH₄) to yield the methanol derivative.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) to isolate the product.

Q. How can the purity and structural integrity of this compound be validated?

- Chromatography : Reverse-phase HPLC (C18 column, methanol/water gradient) to assess purity, with retention time comparison to standards .

- Spectroscopy :

Advanced Research Questions

Q. What challenges arise in the X-ray crystallographic analysis of this compound?

Crystallization difficulties include:

- Crystal Quality : Low symmetry and solvent inclusion may require iterative solvent screening.

- Refinement : Use of SHELXL for small-molecule refinement, particularly for handling disordered atoms or twinning .

- Hydrogen Bonding : The –OH group may form intermolecular H-bonds, influencing packing; compare experimental and theoretical density functional theory (DFT)-optimized structures.

Q. How can contradictions in spectroscopic or crystallographic data be resolved?

- Iterative Validation : Cross-validate NMR assignments with 2D experiments (COSY, HSQC) and compare crystallographic bond lengths/angles with computational models (e.g., Gaussian09) .

- Error Analysis : For crystallography, assess residual density maps and Rint values; outliers may indicate missed symmetry or incorrect space group assignment .

- Statistical Tools : Use principal component analysis (PCA) for batch-to-batch variability in synthetic yields or spectral data .

Q. What in vitro assays are suitable for studying the biological activity of this compound?

- Antimicrobial Screening : Microdilution assays (MIC/MBC) against S. aureus or E. coli, with positive controls (e.g., ampicillin) .

- Cytotoxicity : MTT assay using cancer cell lines (e.g., T98G glioblastoma), with IC₅₀ calculation via nonlinear regression .

- Mechanistic Probes : Fluorescence polarization to study interactions with biomolecules (e.g., DNA intercalation or protein binding) .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.